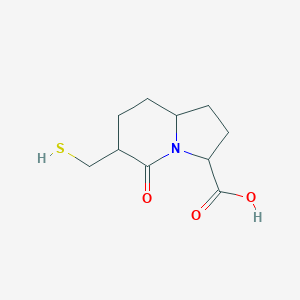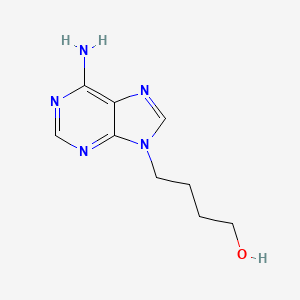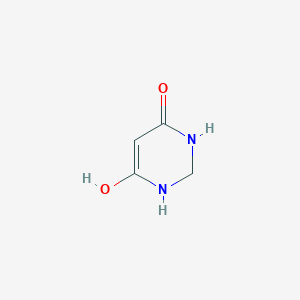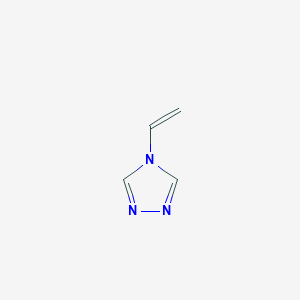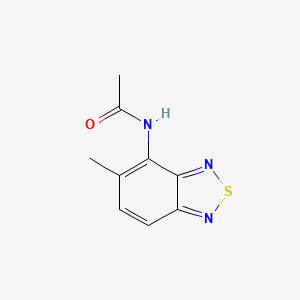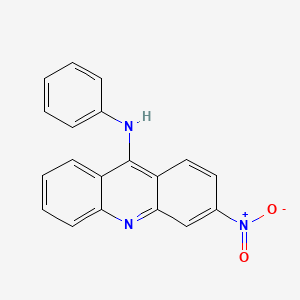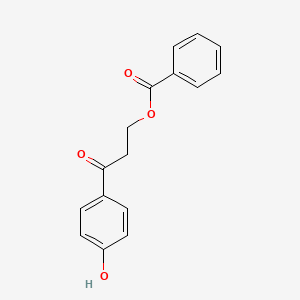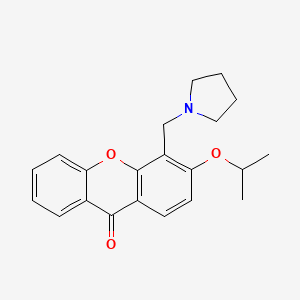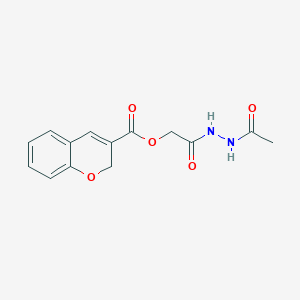
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with appropriate reagents under controlled conditions. For instance, the reflux reaction of pyridine and sulfoxide dichloride in ethyl acetate, followed by the addition of dimethylamine hydrochloride, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, sodium borohydride, and various catalysts such as palladium acetate . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide involves its interaction with molecular targets and pathways. The compound acts as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies . Its molecular targets include enzymes and other biomolecules involved in these reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)benzoic acid
- 4-Dimethylaminoantipyrine
Uniqueness
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide is unique due to its specific structural features, such as the presence of both dimethylamino and phenyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
823793-04-0 |
|---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-(dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H18N4O/c1-18(2)14-12(15(20)19(3)4)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
JXHNYGHAMYWALF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C(=O)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
